

Application Note: NMR Spectroscopy Analysis of Diethyl 2-(2-oxopropyl)succinate

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Compound of Interest

Compound Name: Diethyl 2-(2-oxopropyl)succinate

Cat. No.: B121532

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Introduction

Diethyl 2-(2-oxopropyl)succinate is a key intermediate in various organic syntheses, including the preparation of heterocyclic compounds and molecules of pharmaceutical interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **diethyl 2-(2-oxopropyl)succinate**, including predicted spectral data and experimental procedures.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public spectra, the following data is based on NMR prediction tools. These values provide a strong reference for the analysis of experimentally obtained spectra.

^1H NMR Spectral Data (Predicted)

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.15	Quartet	4H	-OCH ₂ CH ₃
~3.20	Multiplet	1H	-CH(CH ₂)-
~2.80	Doublet of Doublets	1H	-CH ₂ -C=O (diastereotopic)
~2.65	Doublet of Doublets	1H	-CH ₂ -C=O (diastereotopic)
~2.20	Singlet	3H	-C(=O)CH ₃
~1.25	Triplet	6H	-OCH ₂ CH ₃

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
~206.5	-C(=O)CH ₃
~172.0	-C(=O)O- (succinate)
~171.5	-C(=O)O- (succinate)
~61.0	-OCH ₂ CH ₃
~48.0	-CH ₂ -C=O
~45.0	-CH(CH ₂)-
~30.0	-C(=O)CH ₃
~14.0	-OCH ₂ CH ₃

Experimental Protocol

This section outlines the methodology for preparing a sample of **diethyl 2-(2-oxopropyl)succinate** and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **diethyl 2-(2-oxopropyl)succinate** directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Gently swirl the vial to ensure the sample is completely dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Filtering (Optional but Recommended):** To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.
- **Capping:** Securely cap the NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

^1H NMR Acquisition Parameters:

Parameter	Recommended Value
Pulse Program	zg30 or equivalent
Number of Scans (ns)	8-16
Relaxation Delay (d1)	1-2 seconds
Acquisition Time (aq)	3-4 seconds
Spectral Width (sw)	16 ppm (-2 to 14 ppm)
Temperature	298 K

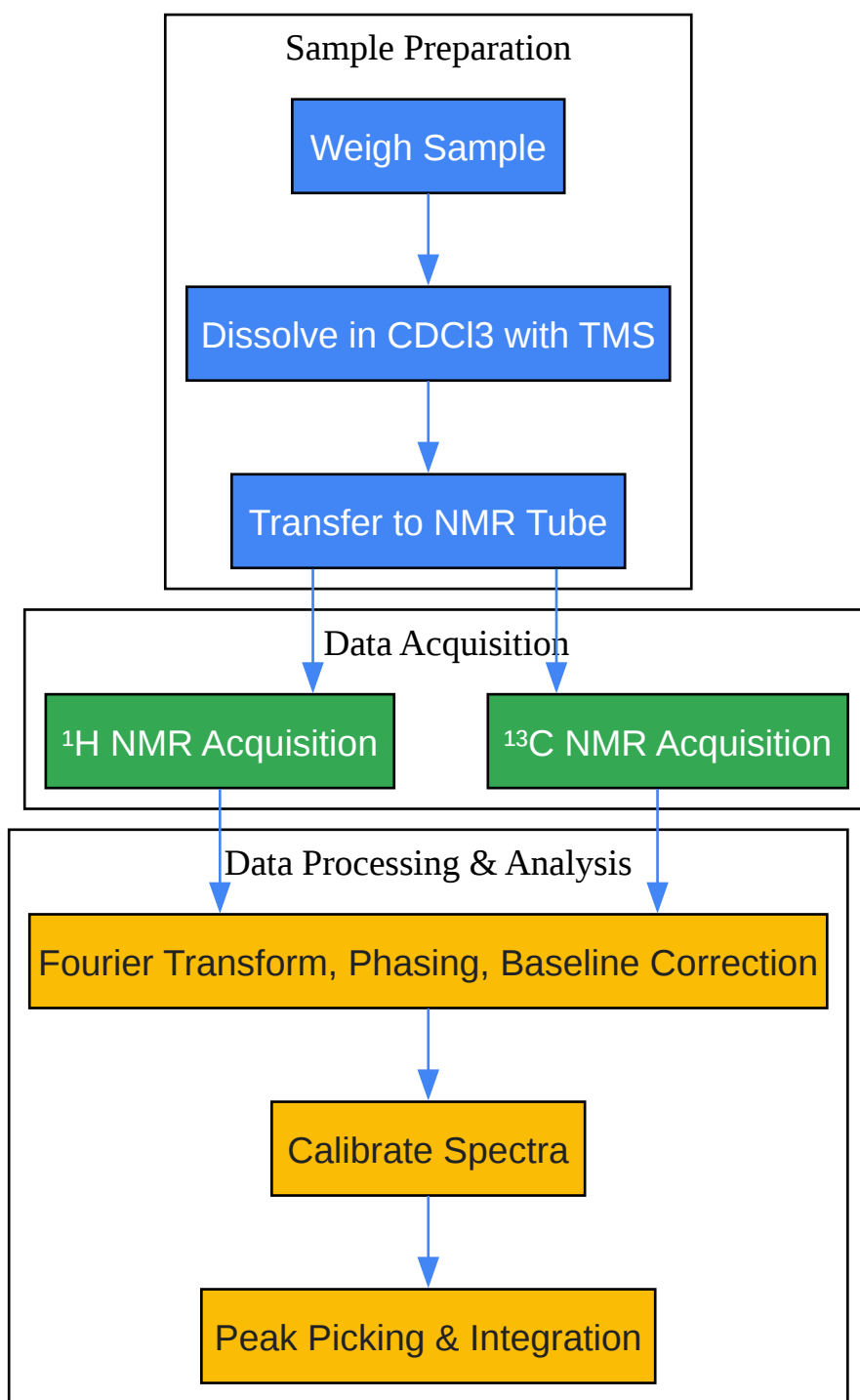
^{13}C NMR Acquisition Parameters:

Parameter	Recommended Value
Pulse Program	zgpg30 or equivalent (proton-decoupled)
Number of Scans (ns)	1024 or higher (as needed for S/N)
Relaxation Delay (d1)	2 seconds
Acquisition Time (aq)	1-2 seconds
Spectral Width (sw)	240 ppm (-10 to 230 ppm)
Temperature	298 K

Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.
- Calibration: Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.
- Integration: Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ^1H and ^{13}C spectra.

Visualizations



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Caption: Experimental workflow for NMR analysis.

Caption: Structure-Spectra Correlation.

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